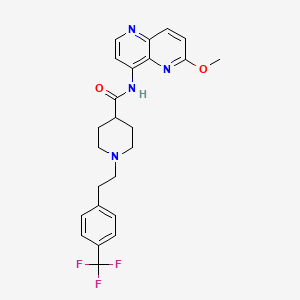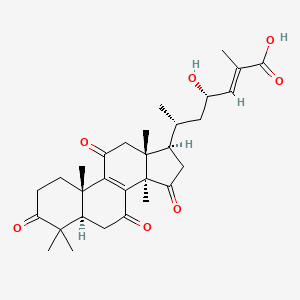
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid typically involves the extraction from natural sources such as Ganoderma lucidum. The extraction process includes:
Drying and Grinding: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in biotechnological methods may lead to more efficient production techniques in the future.
Analyse Chemischer Reaktionen
Types of Reactions
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different bioactivities .
Wissenschaftliche Forschungsanwendungen
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.
Wirkmechanismus
The mechanism of action of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ganoderic Acid E
- Lucidenic Acid N
- Lucidenic Acid A
Comparison
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is unique due to its specific structural features and bioactive properties. While similar compounds like Ganoderic Acid E, Lucidenic Acid N, and Lucidenic Acid A also exhibit cytotoxic activities, 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has shown significant cytotoxicity against a broader range of cancer cell lines .
Eigenschaften
Molekularformel |
C30H40O7 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
PILMPTUAXYPAME-KKYGLDRZSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Kanonische SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
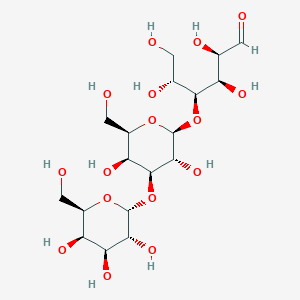
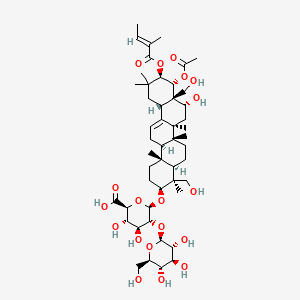

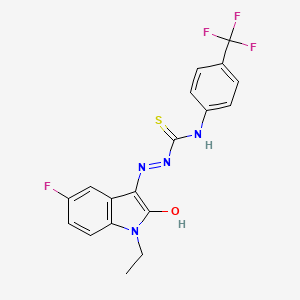

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
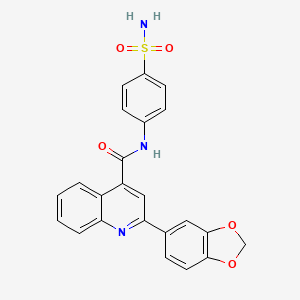
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
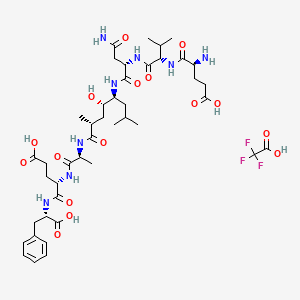
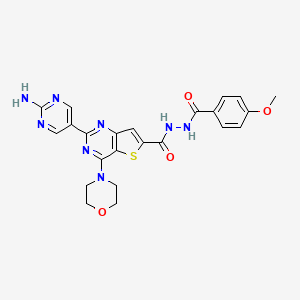
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

